trans-2-(3-Chloro-2-methylphenyl)cyclopentanol
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Overview
Description
trans-2-(3-Chloro-2-methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H15ClO. It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3-chloro-2-methylphenyl group in the trans configuration. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-2-methylphenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-chloro-2-methylphenylmagnesium bromide (Grignard reagent).
Grignard Reaction: The Grignard reagent reacts with cyclopentanone to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Chloro-2-methylphenyl)cyclopentanol can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-chloro-2-methylphenylcyclopentanone or 3-chloro-2-methylbenzoic acid.
Reduction: Formation of 3-chloro-2-methylphenylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-(3-Chloro-2-methylphenyl)cyclopentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological response.
Comparison with Similar Compounds
- trans-2-(3-Chloro-6-methylphenyl)cyclopentanol
- trans-2-(3-Methylphenyl)cyclopentanol
Comparison:
- Structural Differences: The position of the chloro and methyl groups on the phenyl ring can significantly influence the compound’s reactivity and properties.
- Reactivity: trans-2-(3-Chloro-2-methylphenyl)cyclopentanol may exhibit different reactivity patterns compared to its analogs due to steric and electronic effects.
- Applications: While similar compounds may share some applications, this compound’s unique structure can make it more suitable for specific research or industrial purposes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,2R)-2-(3-chloro-2-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8-9(4-2-6-11(8)13)10-5-3-7-12(10)14/h2,4,6,10,12,14H,3,5,7H2,1H3/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHTXAHPBUDAR-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)[C@H]2CCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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